
Bisphenol Z-Phosgene Copolymer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Bisphenol Z-Phosgene Copolymer is an aromatic polycarbonate used to create lenses that exhibit good heat resistance, high refractive index, and high transparency . It is strictly provided for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves a polycondensation reaction. In one study, different types of monomers derived from diphenylmethane were synthesized . Another study used bisphenol Z (BPZ) and diphenyl carbonate (DPC) as raw materials to synthesize special polycarbonate (BPZ-PC) by melt transesterification .Molecular Structure Analysis
The molecular formula of this compound is [C21H16D8O3]n . [HCl]n . The structure of the polymers was checked by 19F-NMR spectroscopy .Chemical Reactions Analysis
The polycondensation reaction of phosgene and bisphenol or aromatic diamine using a nucleophilic substitution reaction is an important method for synthesizing thermal stable polymers . The reaction between the bisphenol-sodium salt and phosgene produces a variety of oligomers, primary chlorocarbonic esters .Physical and Chemical Properties Analysis
This compound exhibits good heat resistance, high refractive index, and high transparency . Polyester resins made of rigid bisphenol-Z have better mechanical properties and heat resistance than polyesters made of other monomers .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Bisphenol Z-Phosgene Copolymer can be achieved through a step-growth polymerization reaction between Bisphenol Z and Phosgene.", "Starting Materials": [ "Bisphenol Z", "Phosgene" ], "Reaction": [ "Bisphenol Z and Phosgene are mixed together in a reaction vessel.", "The mixture is heated to a temperature of around 60-80°C.", "The reaction proceeds through a step-growth polymerization mechanism, where the Bisphenol Z and Phosgene molecules react with each other to form a polymer chain.", "The reaction is allowed to continue until the desired molecular weight and degree of polymerization is achieved.", "The resulting Bisphenol Z-Phosgene Copolymer is then purified and isolated from the reaction mixture." ] } | |
CAS-Nummer |
25134-45-6 |
Molekularformel |
C21H25ClO3 |
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
[4-[1-(4-methoxyphenyl)cyclohexyl]phenyl] acetate;hydrochloride |
InChI |
InChI=1S/C21H24O3.ClH/c1-16(22)24-20-12-8-18(9-13-20)21(14-4-3-5-15-21)17-6-10-19(23-2)11-7-17;/h6-13H,3-5,14-15H2,1-2H3;1H |
InChI-Schlüssel |
ARIOPRLAQMRJEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC.Cl |
Synonyme |
Phosgene Polyester with 4,4’-Cyclohexylidenediphenol; 4,4’-Cyclohexylidenebisphenol Polymer with Carbonic Dichloride; 4,4’-Cyclohexylidenediphenol Polyester with Phosgene; 1,1-Bis(4-hydroxyphenyl)cyclohexane-phosgene Copolymer; 1,1-Bis(4-hydroxypheny |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


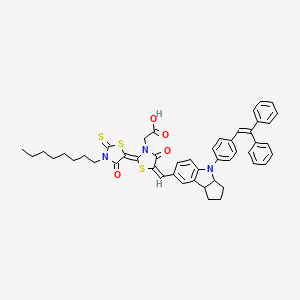

![N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide](/img/structure/B1147557.png)
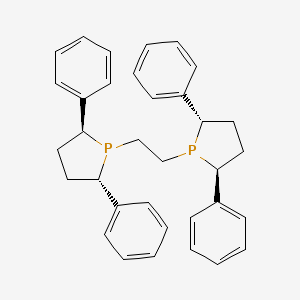
![(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1147560.png)
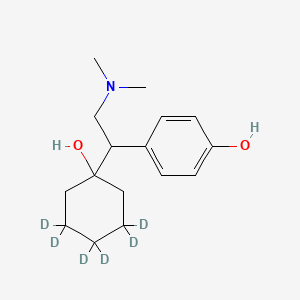
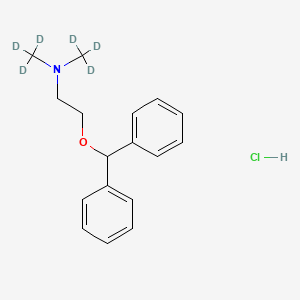
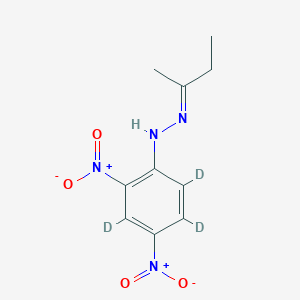

![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)
